molecular formula C13H17N3OS B14329100 N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide CAS No. 109382-09-4

N-1,2-Benzothiazol-3-yl-N~2~,N~2~-diethylglycinamide

Cat. No.: B14329100
CAS No.: 109382-09-4
M. Wt: 263.36 g/mol
InChI Key: KQTTUNVHLWNZMU-UHFFFAOYSA-N
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Description

N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide typically involves the reaction of 1,2-benzisothiazole with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3-yl derivatives: These compounds share the benzisothiazole core structure and may have similar biological activities.

    Diethylaminoacetamide derivatives: Compounds with the diethylaminoacetamide moiety might exhibit comparable chemical reactivity.

Uniqueness

N-(1,2-Benzisothiazol-3-yl)-2-(diethylamino)acetamide is unique due to the combination of the benzisothiazole and diethylaminoacetamide functionalities, which may confer distinct chemical and biological properties.

Properties

CAS No.

109382-09-4

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

N-(1,2-benzothiazol-3-yl)-2-(diethylamino)acetamide

InChI

InChI=1S/C13H17N3OS/c1-3-16(4-2)9-12(17)14-13-10-7-5-6-8-11(10)18-15-13/h5-8H,3-4,9H2,1-2H3,(H,14,15,17)

InChI Key

KQTTUNVHLWNZMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=NSC2=CC=CC=C21

Origin of Product

United States

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